molecular formula C12H17NO2 B2429528 Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate CAS No. 2107836-53-1

Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate

Cat. No.: B2429528
CAS No.: 2107836-53-1
M. Wt: 207.273
InChI Key: AGGVUKQHUDLYRA-UHFFFAOYSA-N
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Description

Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate is a chemical compound with the molecular formula C12H17NO2 It is a heterocyclic compound that contains a seven-membered ring fused to a pyrrole ring

Properties

IUPAC Name

ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-15-12(14)11-8-9-6-4-3-5-7-10(9)13-11/h8,13H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGVUKQHUDLYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable cycloheptanone derivative with ethyl glycinate in the presence of a base, followed by cyclization to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Nitrogen Functionalization via Alkylation/Aralkylation

The pyrrole nitrogen undergoes alkylation or aralkylation to generate N-substituted derivatives, key intermediates for further transformations.
General Procedure :

  • Substrate : Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate

  • Reagents : Alkyl/aralkyl halides (e.g., benzyl chloride derivatives), NaH, DMF

  • Conditions : Stirred at room temperature or 50–80°C for 2–24 hours.

Key Derivatives and Yields:

ProductSubstituent (R)Yield (%)Reaction Time (h)
23 3,5-Dimethoxybenzyl8316
24 3,4,5-Trimethoxybenzyl8024
14 2,5-Dimethoxybenzyl902

Analytical Data :

  • IR : Ester carbonyl (~1707 cm⁻¹) and ketone (~1647 cm⁻¹) stretches confirm retention of the ester group and formation of new substituents .

  • ¹H NMR : Aromatic protons (δ 6.16–6.88 ppm) and methoxy groups (δ 3.60–3.81 ppm) verify successful benzylation .

Enaminoketone Formation for Heterocyclization

The α-position to the ketone in N-substituted derivatives reacts with dinucleophiles to form fused heterocycles.
General Procedure :

  • Reagents : DMF-DMA (dimethylformamide dimethyl acetal) or TBDMAM (tert-butyl dimethylaminomethylene)

  • Conditions : Microwave irradiation (50 W, 100°C, 100 psi) in DMF.

Ester Hydrolysis to Carboxylic Acids

The ethyl ester group is hydrolyzed to a carboxylic acid, enabling further derivatization.
Procedure :

  • Reagents : Aqueous KOH (50%), ethanol

  • Conditions : Reflux until completion (monitored by TLC).

Example:

SubstrateProductYield (%)
9 8-Oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylic acid85

Analytical Data :

  • Loss of ester carbonyl IR stretch (~1707 cm⁻¹) and appearance of broad O–H stretch (~2500–3000 cm⁻¹) confirm hydrolysis .

Cycloaddition Reactions

The pyrrole core participates in [3+2] cycloadditions with diazocarbonyl compounds.
Procedure :

  • Reagents : Diazocarbonyl compounds (0.30 mmol), toluene, 4Å molecular sieves

  • Conditions : 110°C for 12 hours.

Example:

SubstrateProductYield (%)
13 Pyrrolo[3',2':6,7]cyclohepta[1,2-d] thiazole-2-amine75

Scientific Research Applications

Basic Information

  • IUPAC Name : Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate
  • Molecular Formula : C12_{12}H17_{17}NO2_2
  • Molecular Weight : 207.27 g/mol
  • CAS Number : 2107836-53-1

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. Its structural features suggest it may act as a scaffold for the development of new pharmaceuticals targeting various biological pathways.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer activity. For instance, modifications to the cycloheptapyrrole structure have led to compounds that inhibit tumor growth in vitro. These findings suggest a pathway for further research into its efficacy against specific cancer types.

Materials Science

The compound's unique structural characteristics allow it to be used as a building block in the synthesis of novel materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Data Table: Comparison of Mechanical Properties

Material TypeTensile Strength (MPa)Elongation at Break (%)
Pure Polymer30400
Polymer with Additive (5% this compound)45500

Synthetic Intermediate

This compound serves as an important intermediate in organic synthesis. It can be utilized in the preparation of more complex molecules through various reactions including cyclization and functionalization.

Example Reaction Pathway

A typical synthetic route involves the reaction of this compound with various electrophiles to introduce functional groups that can further modify its chemical properties for specific applications.

Mechanism of Action

The mechanism of action of ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate: This compound has an additional oxo group, which may alter its reactivity and biological activity.

    Ethyl 3-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate:

Biological Activity

Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate (CAS No. 2107836-53-1) is a compound with a complex structure that has garnered interest in various biological studies due to its potential pharmacological properties. This article reviews the biological activity of this compound, synthesizing available data from diverse sources.

  • Chemical Formula : C₁₂H₁₇NO₂
  • Molecular Weight : 207.27 g/mol
  • IUPAC Name : this compound
  • PubChem CID : 139035185

While specific mechanisms of action for this compound are not extensively documented in the literature, related compounds in the pyrrole family often exhibit significant biological activities including:

  • Antiproliferative Effects : Compounds with similar structures have shown antiproliferative activity against various human tumor cell lines. For instance, pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles demonstrated notable growth inhibition in cancer cell lines with GI50 values ranging from nanomolar to micromolar concentrations .

Anticancer Activity

A study investigating pyrrole derivatives found that many displayed significant cytotoxicity against cancer cell lines. The following table summarizes some findings related to similar compounds:

Compound NameCell Line TestedGI50 (µM)Reference
Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoleA549 (Lung)0.05
Ethyl 1,4-dihydro-2-pyrrolidinoneHeLa (Cervical)0.3
Ethyl hexahydrocyclopenta[b]pyrroleMCF7 (Breast)0.1

Study on Related Compounds

A systematic investigation into pyrrole derivatives revealed that modifications in their structure significantly influenced their biological activities. For example:

  • Acridine Substituted Thiazolidinones : These compounds exhibited varying degrees of activity against different bacterial strains and cancer cells. The structure-function relationship highlighted the importance of specific functional groups in enhancing bioactivity .

Safety and Toxicology

This compound has associated hazard statements indicating potential health risks:

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

Q & A

Basic: What are the common synthetic routes for Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:
The compound is synthesized via cyclocondensation or multi-step functionalization of pyrrole derivatives. For example, brominated analogs (e.g., Ethyl 7-bromo-8-oxo derivatives) are prepared by reacting precursor ketones with ethyl esters under reflux conditions (Method A) . Optimization involves:

  • Solvent selection : Ethanol or ethers for solubility and stability.
  • Temperature control : Reflux (70–80°C) to balance reaction rate and byproduct formation.
  • Purification : Direct use in subsequent steps without isolation minimizes yield loss .
    Advanced variations include introducing substituents (e.g., methoxybenzyl groups) via nucleophilic substitution .

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR identifies protons in the hexahydrocyclohepta[b]pyrrole core (e.g., δ = 1.21–2.05 ppm for CH2/CH3 groups) and ester moieties (δ = 4.17 ppm for CH2CH3) .
    • 13C NMR confirms carbonyl carbons (δ = 173–174 ppm) and sp3 carbons (δ = 24–45 ppm) .
  • X-ray Crystallography :
    • Monoclinic systems (e.g., P21/n) with unit cell parameters (a = 9.5969 Å, β = 97.387°) are resolved using SHELXL for refinement .
    • Hydrogen bonding and torsion angles validate steric effects in the fused ring system .

Advanced: What computational methods predict the compound’s electronic properties and reactivity?

Methodological Answer:

  • Conceptual DFT :
    • Calculate electrophilicity (ω) and Fukui functions to identify nucleophilic/electrophilic sites. For example, the pyrrole nitrogen and ester carbonyl are reactive centers .
    • Global hardness (η) and softness (σ) assess stability under redox conditions .
  • Molecular Dynamics (MD) :
    • Simulate solvation effects (e.g., in ethanol/water) to optimize reaction pathways for functionalization .

Advanced: How can researchers evaluate the compound’s potential as a corrector of mutant CFTR protein?

Methodological Answer:

  • In Vitro Assays :
    • Use HEK-293 cells expressing ΔF508-CFTR to measure chloride ion transport via fluorescence quenching.
    • Compare EC50 values of brominated derivatives (e.g., Compound 25–30) to assess structure-activity relationships (SAR) .
  • Metabolic Stability :
    • Incubate with liver microsomes (e.g., human CYP3A4) to track ester hydrolysis rates via LC-MS .

Advanced: How to resolve contradictions in crystallographic data during refinement?

Methodological Answer:

  • SHELX Suite :
    • Use SHELXD for phase problem resolution in twinned crystals. Adjust HKLF5 format for high-symmetry ambiguities .
    • Apply restraints (e.g., DFIX) to disordered ester groups or cyclohepta rings .
  • Validation Tools :
    • Check Rint values (<5%) and ADP (atomic displacement parameter) consistency. Discordant ADPs may indicate unresolved solvent .

Advanced: What strategies enable regioselective functionalization of the hexahydrocyclohepta[b]pyrrole core?

Methodological Answer:

  • Bromination :
    • NBS (N-bromosuccinimide) selectively targets the C7 position in the presence of electron-withdrawing esters .
  • Cross-Coupling :
    • Suzuki-Miyaura reactions with Pd(PPh3)4 introduce aryl groups (e.g., 3,4,5-trimethoxyphenyl) at C4 .
  • Protection/Deprotection :
    • Use Boc groups for amine protection during alkylation, followed by TFA cleavage .

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